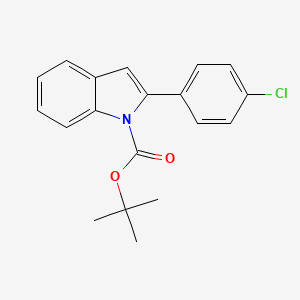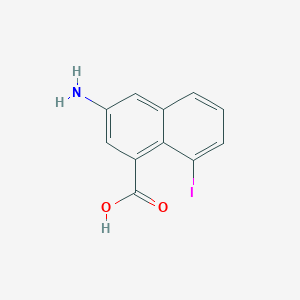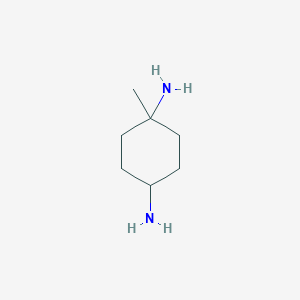
1-Methylcyclohexane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amine groups at the 1 and 4 positions, and one hydrogen atom is replaced by a methyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 1-methyl-4-nitrocyclohexane, which is obtained by nitration of 1-methylcyclohexane. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methyl-4-nitrocyclohexane in large reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: More saturated amines.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Methylcyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of resins, coatings, and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-methylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methylcyclohexane-1,4-diamine can be compared with other similar compounds, such as:
Cyclohexane-1,4-diamine: Lacks the methyl group, resulting in different steric and electronic properties.
1-Methylcyclohexane-1,2-diamine: The position of the amine groups affects the compound’s reactivity and interactions.
1,2-Dimethylcyclohexane: The presence of two methyl groups alters the compound’s stability and conformational preferences.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
1-methylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5,8-9H2,1H3 |
Clé InChI |
DWFQYSNYIDKLCP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


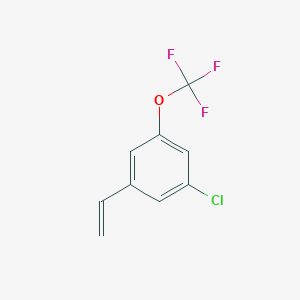


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

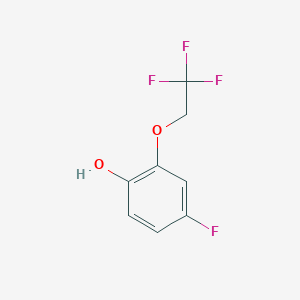


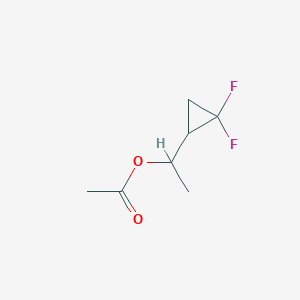
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)

